molecular formula C20H17N3O7S B2765794 (Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-28-5

(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2765794
CAS RN: 865247-28-5
M. Wt: 443.43
InChI Key: QNVYJAWCSFZHCN-MRCUWXFGSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and includes a benzodioxine ring, which is a type of heterocyclic compound. The presence of the nitro group, imine group, and ester group would also have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially participate in various chemical reactions. For example, the nitro group could be reduced to an amine, the imine could be hydrolyzed to a carbonyl and an amine, and the ester could undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in its structure. For example, the presence of the nitro group could increase the compound’s reactivity and polarity .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Research on compounds with similar structures often involves their synthesis and characterization, providing a foundation for understanding their chemical properties and potential applications. For example, studies have demonstrated the synthesis of oxazolidines and thiazolidines from β-hydroxy or β-mercapto α-amino acid esters, showcasing methods that could be relevant for synthesizing and modifying the structure of "(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate" (Badr, Aly, Fahmy, & Mansour, 1981).

Potential Applications in Medicinal Chemistry

  • The synthesis of heterocyclic compounds, including thiazoles and benzothiazoles, has been explored for their antimicrobial and antihypertensive activities. These studies suggest that compounds with similar structural motifs could have potential applications in developing new therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antimicrobial Activity

  • Schiff base ligands derived from thiazoles have been synthesized and evaluated for their antimicrobial activities, indicating that similar compounds could also possess bioactive properties useful in combating various pathogens (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Conformational Studies for Drug Design

  • Conformational analysis and studies on similar compounds have been conducted to understand their mechanisms of action, which is crucial for designing more effective drugs. Such studies offer insights into how modifications in the chemical structure can influence biological activity and could be applied to "(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate" for potential therapeutic uses (Johnson, Morales, Gorczyca, Dolliver, & McAllister, 2001).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

properties

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S/c1-2-28-18(24)11-22-14-5-4-13(23(26)27)10-17(14)31-20(22)21-19(25)12-3-6-15-16(9-12)30-8-7-29-15/h3-6,9-10H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVYJAWCSFZHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

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